Cas no 131221-78-8 (3-Chloro-2,2-dimethylpropanenitrile)

3-Chloro-2,2-dimethylpropanenitrile is a nitrile derivative characterized by its chloro and dimethyl substituents, offering a reactive intermediate for organic synthesis. Its molecular structure, featuring a chlorinated tertiary carbon adjacent to a nitrile group, makes it valuable for nucleophilic substitution and cyanoalkylation reactions. The compound is particularly useful in pharmaceutical and agrochemical applications, where its stability and reactivity enable the construction of complex molecular frameworks. Its high purity and consistent performance ensure reliable results in research and industrial processes. Proper handling is required due to its potential lachrymatory effects and reactivity with strong bases or reducing agents.
3-Chloro-2,2-dimethylpropanenitrile structure
131221-78-8 structure
Product name:3-Chloro-2,2-dimethylpropanenitrile
CAS No:131221-78-8
MF:C5H8ClN
Molecular Weight:117.576720237732
MDL:MFCD18431757
CID:2134649
PubChem ID:14713915

3-Chloro-2,2-dimethylpropanenitrile 化学的及び物理的性質

名前と識別子

    • 3-?chloro-?2,?2-?dimethylPropanenitrile
    • 131221-78-8
    • EN300-201940
    • PXZDLYNPORAVMO-UHFFFAOYSA-N
    • 3-chloro-2,2-dimethylpropanenitrile
    • SCHEMBL5334154
    • 834-805-0
    • 3-chloro-2,2-dimethylpropionitrile
    • AKOS006386105
    • 3-Chloro-2,2-dimethylpropanenitrile
    • MDL: MFCD18431757
    • インチ: InChI=1S/C5H8ClN/c1-5(2,3-6)4-7/h3H2,1-2H3
    • InChIKey: PXZDLYNPORAVMO-UHFFFAOYSA-N

計算された属性

  • 精确分子量: 117.0345270Da
  • 同位素质量: 117.0345270Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 1
  • 重原子数量: 7
  • 回転可能化学結合数: 1
  • 複雑さ: 97.9
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.4
  • トポロジー分子極性表面積: 23.8Ų

3-Chloro-2,2-dimethylpropanenitrile Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
T776165-10mg
3-Chloro-2,2-dimethylpropanenitrile
131221-78-8
10mg
$ 50.00 2022-06-02
Enamine
EN300-201940-0.5g
3-chloro-2,2-dimethylpropanenitrile
131221-78-8 95%
0.5g
$430.0 2023-09-16
Enamine
EN300-201940-10g
3-chloro-2,2-dimethylpropanenitrile
131221-78-8 95%
10g
$4466.0 2023-09-16
1PlusChem
1P01B974-5g
3-chloro-2,2-dimethylpropanenitrile
131221-78-8 95%
5g
$2890.00 2023-12-22
1PlusChem
1P01B974-500mg
3-chloro-2,2-dimethylpropanenitrile
131221-78-8 95%
500mg
$513.00 2025-03-19
1PlusChem
1P01B974-1g
3-chloro-2,2-dimethylpropanenitrile
131221-78-8 95%
1g
$648.00 2025-03-19
1PlusChem
1P01B974-100mg
3-chloro-2,2-dimethylpropanenitrile
131221-78-8 95%
100mg
$248.00 2025-03-19
A2B Chem LLC
AW03952-10g
3-chloro-2,2-dimethylpropanenitrile
131221-78-8 95%
10g
$4737.00 2024-04-20
eNovation Chemicals LLC
D619468-1g
Propanenitrile, 3-chloro-2,2-dimethyl-
131221-78-8 95%
1g
$580 2025-02-18
A2B Chem LLC
AW03952-100mg
3-chloro-2,2-dimethylpropanenitrile
131221-78-8 95%
100mg
$237.00 2024-04-20

3-Chloro-2,2-dimethylpropanenitrile 関連文献

3-Chloro-2,2-dimethylpropanenitrileに関する追加情報

Professional Introduction to 3-Chloro-2,2-dimethylpropanenitrile (CAS No. 131221-78-8)

3-Chloro-2,2-dimethylpropanenitrile, a compound with the chemical formula C₅H₈ClN, is a significant intermediate in the field of organic synthesis and pharmaceutical chemistry. This compound, identified by its unique CAS number 131221-78-8, has garnered attention due to its versatile applications in the development of various chemical entities. The structural features of this molecule, particularly the presence of a nitrile group and a chloro substituent on a tert-butyl backbone, make it a valuable building block for synthesizing more complex molecules.

The synthesis of 3-Chloro-2,2-dimethylpropanenitrile typically involves the chlorination of 2,2-dimethylpropanenitrile or through other multi-step organic transformations. Its reactivity is primarily governed by the electron-withdrawing nature of the nitrile group and the electron-deficient carbon adjacent to it. This reactivity allows for diverse functionalization strategies, making it a preferred choice for medicinal chemists and materials scientists alike.

In recent years, research has highlighted the role of 3-Chloro-2,2-dimethylpropanenitrile in the synthesis of bioactive molecules. One notable area of interest is its use as a precursor in the development of novel pharmaceuticals. The compound's ability to undergo nucleophilic substitution reactions makes it an excellent candidate for introducing various pharmacophores into a molecular framework. For instance, studies have demonstrated its utility in generating derivatives that exhibit antimicrobial and anti-inflammatory properties.

The pharmaceutical industry has been particularly keen on exploring derivatives of 3-Chloro-2,2-dimethylpropanenitrile due to its structural flexibility. Researchers have reported the successful incorporation of this intermediate into scaffolds that mimic natural products known for their therapeutic effects. These efforts have led to the discovery of several lead compounds that are currently undergoing further optimization in clinical trials. The nitrile group in particular has been found to enhance binding affinity to biological targets, making it a crucial moiety in drug design.

Beyond pharmaceuticals, 3-Chloro-2,2-dimethylpropanenitrile finds applications in materials science and agrochemicals. Its reactivity allows for the synthesis of polymers with tailored properties, including flame retardants and specialty coatings. Additionally, researchers have explored its use in developing novel pesticides and herbicides, where its structural features contribute to improved efficacy and environmental safety.

The latest advancements in synthetic methodologies have further expanded the utility of 3-Chloro-2,2-dimethylpropanenitrile. Catalytic processes and green chemistry approaches have been employed to improve yields and reduce waste in its production. These innovations align with global efforts to promote sustainable chemical manufacturing practices. For instance, recent studies have demonstrated the use of transition metal catalysts to facilitate selective transformations, thereby enhancing the efficiency of synthetic routes.

The role of computational chemistry in understanding the reactivity of 3-Chloro-2,2-dimethylpropanenitrile cannot be overstated. Molecular modeling techniques have provided insights into how this compound interacts with biological targets at an atomic level. This knowledge has been instrumental in guiding experimental designs and optimizing synthetic strategies. By leveraging computational tools, researchers can predict potential side reactions and fine-tune reaction conditions to maximize yields.

In conclusion, 3-Chloro-2,2-dimethylpropanenitrile (CAS No. 131221-78-8) is a multifaceted compound with broad applications across multiple industries. Its unique structural features make it an invaluable intermediate for synthesizing bioactive molecules, advanced materials, and agrochemicals. The ongoing research in this area continues to uncover new possibilities for its use, driven by advancements in synthetic chemistry and computational methods. As our understanding of its properties deepens, so too does its potential to contribute to innovative solutions in science and technology.

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